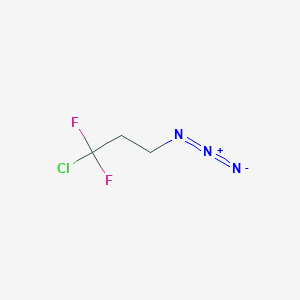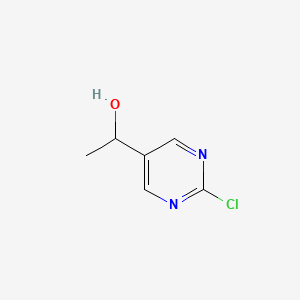
1-(2-Chloropyrimidin-5-yl)ethan-1-ol
Descripción general
Descripción
1-(2-Chloropyrimidin-5-yl)ethan-1-ol, also known as 2-chloro-5-ethanoylpyrimidine, is a synthetic organic compound with a molecular formula of C5H5ClN2O. It is an important intermediate in organic synthesis and is widely used in pharmaceutical, dye and pesticide industries. The compound is a colorless liquid with a boiling point of 123-125°C and a melting point of 28-30°C. It is soluble in methanol, ethanol, and water, and is insoluble in ether and benzene.
Aplicaciones Científicas De Investigación
1. Anti-inflammatory Applications
- Summary of Application : Pyrimidines, including 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : The literature reveals that a large number of pyrimidines exhibit potent anti-inflammatory effects . The detailed quantitative data or statistical analyses were not provided in the source.
2. Drug Synthesis
- Summary of Application : Pyrimidines, including 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, are often used in the synthesis of pharmaceutical drugs. They serve as a central unit bearing different substituents in many FDA approved drugs .
- Results or Outcomes : The literature reveals that a large number of drugs with pyrimidine as a central unit have been approved by the FDA . The detailed quantitative data or statistical analyses were not provided in the source.
3. Anticancer Applications
- Summary of Application : Pyrimidines, including 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, have been studied for their anticancer effects. They are known to modulate myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
- Results or Outcomes : The literature reveals that a large number of pyrimidines exhibit potent anticancer effects . The detailed quantitative data or statistical analyses were not provided in the source.
4. Antimicrobial Applications
- Summary of Application : Pyrimidines, including 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, have been studied for their antimicrobial effects .
- Results or Outcomes : The literature reveals that a large number of pyrimidines exhibit potent antimicrobial effects . The detailed quantitative data or statistical analyses were not provided in the source.
Propiedades
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGRSGPIGTELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



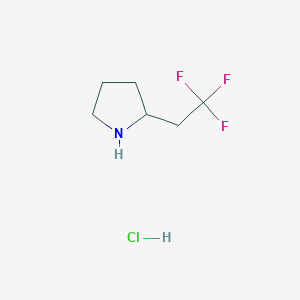
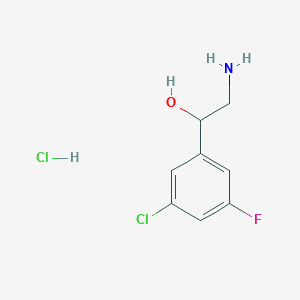
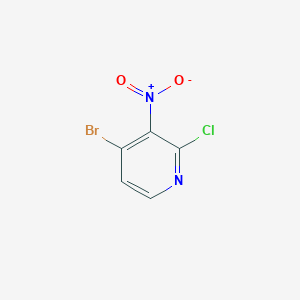
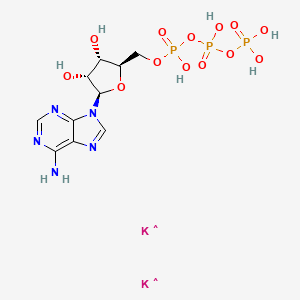
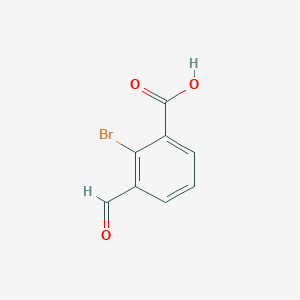
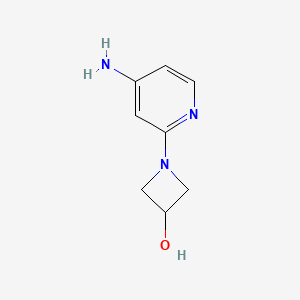
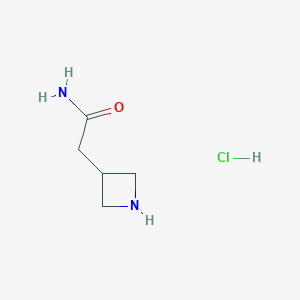
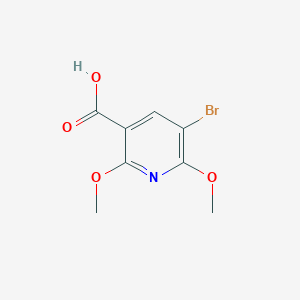
![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)

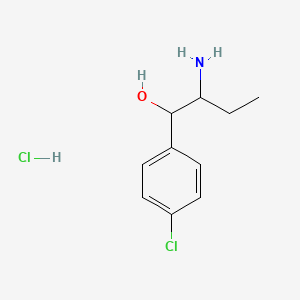
![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)
